Bradykinin (acetate)
Description
Bradykinin Receptor Subtypes: B1 and B2 Receptor Structural Phylogenetics
Bradykinin exerts its physiological effects through two G protein-coupled receptors (GPCRs): the inducible bradykinin receptor B1 (B1R) and the constitutively expressed bradykinin receptor B2 (B2R). These receptors share approximately 35% sequence identity but exhibit distinct ligand affinities, expression patterns, and evolutionary trajectories.
Genomic and Structural Divergence
The B1R gene (BDKRB1) and B2R gene (BDKRB2) reside on human chromosomes 14q32.2 and 14q32.1-q32.2, respectively. Phylogenetic analyses suggest that these receptors diverged early in vertebrate evolution, with B2R retaining a broader tissue distribution due to its role in homeostatic processes. B1R, by contrast, is minimally expressed under physiological conditions but is upregulated during tissue injury or inflammation.
Table 1: Structural and Functional Comparison of B1R and B2R
Ligand-Binding Pocket Architecture
The B2R orthosteric binding pocket forms a funnel-shaped cavity lined with negatively charged residues (e.g., D203, E204, D293) that stabilize the positively charged C-terminus of bradykinin. Molecular dynamics simulations reveal that bradykinin adopts an S-shaped conformation within this pocket, with Pro3 and Gly4 forming hydrogen bonds to I213 and R196 of B2R. B1R, lacking analogous residues, preferentially binds truncated kinins through hydrophobic interactions in its N-terminal domain.
Properties
Molecular Formula |
C52H77N15O13 |
|---|---|
Molecular Weight |
1120.3 g/mol |
IUPAC Name |
acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4) |
InChI Key |
VIGBULRGBBKXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrophobic Tag-Assisted LPPS
The liquid-phase method has been revitalized for industrial-scale production through the use of hydrophobic benzyl alcohol as a soluble support. This approach eliminates the need for solid resins, enabling efficient precipitation and purification at intermediate steps. In a landmark study, researchers synthesized icatibant acetate (a bradykinin receptor antagonist) on a 100 g scale using this method. Key modifications included:
-
Sacrificial propylamine : Added to trap activated amino acids, preventing double couplings and ensuring single-step elongation.
-
Reduced solvent consumption : Precipitation at every other step reduced acetonitrile (MeCN) usage by 40%, addressing environmental and cost concerns.
-
In-process HPLC monitoring : Enabled real-time tracking of reaction completion (<0.05% residual starting material), yielding a final purity of >99%.
This method’s scalability is underscored by its compatibility with continuous manufacturing, making it ideal for commercial production.
Solid-Phase Peptide Synthesis (SPPS): Precision and Orthogonal Protection
Resin Selection and Coupling Chemistry
SPPS remains the gold standard for laboratory-scale synthesis due to its iterative deprotection-coupling cycles. A patented method for icatibant acetate employs Wang resin and orthogonal protecting groups:
-
Nitro (NO₂) protection for arginine : This cost-effective strategy minimizes side reactions during Fmoc deprotection, reducing impurities like des-Arg derivatives.
-
2,4-Dimethoxybenzyl (Dmb) for glycine : Enhances stability during trifluoroacetic acid (TFA) cleavage.
Coupling agents such as diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) achieve >98% efficiency per cycle, critical for maintaining sequence integrity.
Table 1: Protecting Groups in SPPS of Bradykinin Acetate
| Amino Acid | Protecting Group | Functionality Protected |
|---|---|---|
| Arginine | NO₂ | Guanidino group |
| Serine | t-Bu | Hydroxyl group |
| Proline | None | N/A |
Cleavage and Global Deprotection
Final cleavage from the resin employs TFA-phenol-triisopropylsilane-water (92.5:2.5:2.5:2.5), achieving >95% yield. Subsequent hydrogenation with Pd/C removes nitro groups, though this step requires careful optimization to avoid over-reduction of aromatic residues.
Fragment Condensation: Hybrid Strategies for Complex Sequences
Azide and Active Ester Coupling
Early synthesis of bradykinin analogues relied on fragment condensation, combining tri- and tetrapeptides. For example:
-
Azide method : Used for coupling Pro-Gly-Phe fragments, minimizing racemization but requiring low temperatures (-15°C).
-
N-Hydroxysuccinimide (NHS) esters : Enabled room-temperature coupling of Ser-Pro-Phe fragments with 85–90% efficiency.
However, incomplete couplings necessitated repetitive HPLC purification, limiting scalability.
Table 2: Yield Comparison of Fragment Condensation Methods
| Method | Segment Coupled | Yield (%) | Purity (%) |
|---|---|---|---|
| Azide | Pro-Gly-Phe | 78 | 92 |
| NHS ester | Ser-Pro-Phe | 85 | 95 |
| Dicyclohexylcarbodiimide | Pro-Gly-Phe | 72 | 88 |
Purification and Analytical Characterization
Chemical Reactions Analysis
Enzymatic Hydrolysis
Bradykinin acetate undergoes enzymatic hydrolysis primarily via angiotensin-converting enzyme (ACE). Key findings:
-
Mechanism : ACE cleaves the C-terminal dipeptide (Phe⁸-Arg⁹) of bradykinin, converting it to bradykinin (1–7) fragment .
-
Kinetics :
Interaction with Calcium Signaling
Bradykinin acetate modulates intracellular calcium ([Ca²⁺]i) dynamics in endothelial cells:
-
Mechanism :
-
Kinetics :
Activation of cPLA₂ and Prostaglandin Pathways
Bradykinin acetate stimulates cPLA₂ activity, leading to prostacyclin (PGI₂) synthesis:
-
Short-Term Effects :
-
Long-Term Effects :
| Time (min) | cPLA₂ Activity | PGI₂ Release | PGHS-2 mRNA |
|---|---|---|---|
| 0 | 100% | Basal | 47 amol/μg RNA |
| 15 | 132% | ↑ | 746 amol/μg RNA |
| 180 | 199% | Sustained ↑ | 22,400 amol/μg RNA |
Solubility and Stability
Bradykinin acetate’s handling requires specific conditions:
-
Solubility :
-
Stability :
Hazardous Reactions
While no hazardous reactions occur under normal conditions, decomposition products may include CO, CO₂, and NOₓ .
Scientific Research Applications
Bradykinin (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in inflammatory responses and vascular functions.
Medicine: Explored for its therapeutic potential in conditions like hereditary angioedema and cardiovascular diseases
Industry: Utilized in the production of therapeutic peptides and as a research tool in drug development.
Mechanism of Action
Bradykinin (acetate) exerts its effects through multiple mechanisms:
Vasodilation: Promotes vasodilation by acting on endothelial cells to stimulate the release of nitric oxide, a potent vasodilator.
Inflammation: Acts as an inflammatory mediator by activating various signaling pathways, including the kinin B1 and B2 receptors.
Pain Mediation: Involved in the mechanism of pain by increasing vascular permeability and causing smooth muscle contraction.
Comparison with Similar Compounds
Bradykinin Analogs with Modifications in the N-Terminal Region
and describe synthetic analogs of bradykinin modified with acyl substituents to enhance receptor affinity or resistance to enzymatic degradation:
Key Insight : N-terminal modifications (e.g., adamantane derivatives) improve metabolic stability but may alter receptor activation profiles, while C-terminal truncations shift receptor specificity from B2R to B1R .
Pharmacological Antagonists and Agonists
Bradykinin (acetate) contrasts with synthetic ligands targeting the same receptors:
- HOE-140 (Icatibant acetate): A peptidomimetic B2R antagonist with nanomolar affinity. Despite structural similarity to bradykinin, HOE-140 binds one helical turn deeper in the receptor pocket, demonstrating competitive but mechanistically distinct inhibition .
- SSR240612: Non-peptidic B1R antagonist with oral bioavailability, unlike peptide-based ligands .
- (Hyp³)-Bradykinin acetate : B2R agonist with enhanced resistance to angiotensin-converting enzyme (ACE) degradation compared to native bradykinin .
Functional Divergence : Structural analogs like HOE-140 highlight that even competitive ligands may engage distinct receptor residues, leading to varied therapeutic outcomes (e.g., icatibant for hereditary angioedema vs. bradykinin’s pro-inflammatory role) .
Comparison with Metabolically Related Peptides
Kallidin (Lys-Bradykinin)
Kallidin, a decapeptide (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), is cleaved from kininogen by tissue kallikreins. Unlike bradykinin, kallidin’s N-terminal lysine residue allows additional processing by aminopeptidases, generating active metabolites like bradykinin 1-7 . Both peptides activate B2R, but kallidin exhibits higher potency in certain vascular beds due to extended N-terminal interactions .
Enzymatic Degradation Pathways
- Carboxypeptidase M : Cleaves C-terminal arginine from bradykinin (kcat = 147 min⁻¹; Km = 16 µM), producing des-Arg⁹-bradykinin .
- ACE : Inactivates bradykinin more efficiently (kcat/Km ~2.5 × 10⁶ M⁻¹s⁻¹) than kallidin, contributing to differential plasma half-lives .
Functional Comparisons with Non-Peptide Mediators
Morphine and Nitric Oxide (NO) Release
Bradykinin and morphine both induce rapid NO release from endothelial cells, but via distinct receptors (B2R for bradykinin vs. opioid receptors for morphine).
Escin’s Modulation of the Bradykinin Pathway
Escin, a plant-derived saponin, inhibits bradykinin-induced vascular leakage more effectively than non-specific anti-inflammatories (e.g., NSAIDs) by stabilizing endothelial barriers without directly blocking B2R .
Analytical and Physicochemical Properties
| Property | Bradykinin (Acetate) | Des-Arg⁹-Bradykinin | Kallidin |
|---|---|---|---|
| Molecular Weight | 1120.3 g/mol | 904.0 g/mol | 1189.4 g/mol |
| Solubility in Water | ≥226.6 mg/mL | ≥100 mg/mL | ≥150 mg/mL |
| Plasma Half-Life | ~30 seconds | ~10 minutes | ~45 seconds |
| Primary Receptor | B2R | B1R | B2R |
| Key Metabolic Enzyme | Carboxypeptidase M | ACE | Tissue kallikrein |
| CAS Number | 6846-03-3 | 342-10-9 (free base) | 6849-55-4 |
Sources : .
Biological Activity
Bradykinin (BK) is a peptide that plays a crucial role in various physiological processes, particularly in the cardiovascular and immune systems. This article explores the biological activity of bradykinin acetate, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.
Overview of Bradykinin
Bradykinin is a nonapeptide that acts primarily through two G protein-coupled receptors: B1 and B2. It is involved in vasodilation, increased vascular permeability, and the modulation of inflammatory responses. The biological activity of bradykinin can be influenced by various factors, including receptor expression and the presence of peptidases that degrade it.
Bradykinin exerts its effects primarily through:
- B2 Receptor Activation : This receptor mediates most of bradykinin's physiological effects, including vasodilation and pain sensation.
- B1 Receptor Activation : Typically upregulated in inflammatory conditions, the B1 receptor is associated with pain and inflammation responses.
Table 1: Effects of Bradykinin on Physiological Parameters
| Effect | Mechanism | Receptor Involved |
|---|---|---|
| Vasodilation | Increased nitric oxide release | B2 |
| Increased vascular permeability | Endothelial cell contraction | B2 |
| Pain sensation | Sensitization of nociceptive neurons | B2 |
| Inflammation modulation | Release of pro-inflammatory cytokines | B1 |
Biological Activity Studies
Recent studies have highlighted the diverse biological activities of bradykinin. For instance, research involving T-REx cell lines expressing B1 or B2 receptors demonstrated that bradykinin induces a dose-dependent increase in intracellular signaling pathways. Specifically, it was found that:
- Bradykinin significantly increased intracellular levels of inositol phosphate (IP1) in cells expressing B2 receptors.
- The presence of specific antagonists for B1 (R 892) and B2 (WIN 64338) altered the response to bradykinin, indicating distinct signaling pathways for each receptor type .
Inflammatory Response
Bradykinin has been shown to stimulate alveolar type II cells (A549) to release neutrophil chemotactic activity and various cytokines. This effect was observed to be dose-dependent and was inhibited by cycloheximide and lipoxygenase inhibitors, suggesting a complex interplay between bradykinin signaling and inflammatory pathways .
Case Study: Neprilysin Inhibition
Neprilysin plays a significant role in bradykinin metabolism. Inhibition of neprilysin resulted in increased levels of bradykinin in various models, including hypertensive rats. This suggests that neprilysin not only degrades bradykinin but also modulates its physiological effects .
Clinical Implications
The pharmacological manipulation of bradykinin pathways has therapeutic potential:
- Cardiovascular Diseases : Due to its vasodilatory effects, bradykinin may be beneficial in treating hypertension.
- Pain Management : Given its role in pain sensation, targeting bradykinin receptors could provide new avenues for analgesic therapies.
- Inflammatory Conditions : Modulating bradykinin activity may offer strategies for managing conditions characterized by excessive inflammation.
Q & A
Q. What are the primary physiological roles of bradykinin B1 and B2 receptors, and how do their expression patterns influence experimental design?
Bradykinin B1 receptors are induced during tissue injury and mediate inflammatory responses, while B2 receptors are constitutively expressed and regulate vasodilation and smooth muscle contraction . Experimental designs should account for tissue-specific receptor expression:
Q. What are the recommended protocols for preparing and storing bradykinin acetate solutions to ensure stability in laboratory settings?
Bradykinin acetate is highly soluble in DMSO (≥113 mg/mL), ethanol (≥113.5 mg/mL), and water (≥226.6 mg/mL) with gentle warming. Storage at -20°C in lyophilized form preserves stability. For in vivo studies, reconstitute in sterile saline immediately before use to avoid degradation .
Q. How can researchers validate bradykinin-induced signaling pathways (e.g., PI3K/Akt) in endothelial cells?
- Use pharmacological inhibitors (e.g., LY294002 for PI3K) to block pathway activation .
- Measure downstream targets (e.g., phosphorylated Akt, NF-κB nuclear translocation) via Western blotting or immunofluorescence .
- Include controls with B2 receptor antagonists to confirm receptor specificity .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving discrepancies in bradykinin’s pro-inflammatory vs. vasodilatory effects across tissue models?
- Tissue-specific assays : Compare bradykinin responses in vascular (aortic rings) vs. non-vascular (bronchial) smooth muscle .
- Receptor knockout models : Use B1 or B2 receptor-deficient mice to isolate pathway contributions .
- Dose-response profiling : Test bradykinin across concentrations (e.g., 100–3200 ng/kg/min in human studies) to identify threshold effects .
Q. How can mass spectrometry (LC-MS/MS) be optimized for quantifying bradykinin and its metabolites in complex biological matrices?
- Sample preparation : Acidify plasma with 0.1% formic acid to stabilize kinins .
- Internal standards : Use stable isotope-labeled analogs (e.g., [Phe⁸Ψ(CH-NH)-Arg⁹]-bradykinin) to correct for matrix effects .
- Validation parameters : Ensure precision (<15% CV), accuracy (85–115%), and sensitivity (LLOQ ≥1.9 pM) per FDA guidelines .
Q. What strategies address contradictory data on bradykinin’s role in thrombosis?
- Model selection : Compare outcomes in LPS-induced endothelial TF expression (pro-thrombotic) vs. in vivo venous ligation (anti-thrombotic via PGI₂) .
- Time-course analysis : Assess temporal changes in thrombus formation (e.g., 3-day pre-treatment vs. acute administration) .
- Pathway crosstalk : Evaluate interactions with coagulation factors (e.g., Factor XII) using kallikrein inhibitors .
Q. How do hydroxylated bradykinin derivatives (e.g., Hyp³-bradykinin) alter receptor binding kinetics, and what analytical tools are required to study this?
- Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD) of modified peptides to B1/B2 receptors .
- Molecular dynamics simulations : Predict structural interactions between hydroxylated residues and receptor active sites .
- Functional assays : Compare calcium flux (FLIPR) in cells expressing wild-type vs. mutant receptors .
Methodological Best Practices
Q. What controls are essential when using bradykinin fragments (e.g., des-Arg⁹-bradykinin) to study receptor-specific effects?
- Include wild-type and receptor-knockout cell lines to confirm agonist specificity .
- Co-administer receptor antagonists (e.g., icatibant for B2) to block off-target effects .
- Validate fragment purity (>95% via HPLC) to avoid confounding results .
Q. How should researchers document bradykinin experiments to ensure reproducibility?
- Detailed protocols : Specify reconstitution solvents, concentrations, and administration routes (e.g., intraperitoneal vs. intravenous) .
- Data transparency : Report raw data (e.g., calcium ion concentrations) and statistical methods (e.g., Mann-Whitney U test for non-normal distributions) .
- Ethical compliance : For animal studies, describe approval codes and humane endpoints (e.g., thrombus size limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
